molecular formula C12H20ClNO2 B3015947 2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide CAS No. 2411264-97-4

2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide

Cat. No.: B3015947
CAS No.: 2411264-97-4
M. Wt: 245.75
InChI Key: QUHCHSPSOPYQCY-UHFFFAOYSA-N
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Description

2-Chloro-N-[[2-(hydroxymethyl)spiro[33]heptan-2-yl]methyl]propanamide is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide typically involves multiple steps. One common method starts with the preparation of the spirocyclic intermediate, which is then functionalized to introduce the chloropropanamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the preparation of raw materials, controlled reaction conditions, and purification processes to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes such as inhibition of enzymes or activation of receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]acetamide
  • 2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]butanamide

Uniqueness

2-Chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide is unique due to its specific spirocyclic structure and the presence of both chloropropanamide and hydroxymethyl groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

IUPAC Name

2-chloro-N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO2/c1-9(13)10(16)14-7-12(8-15)5-11(6-12)3-2-4-11/h9,15H,2-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHCHSPSOPYQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1(CC2(C1)CCC2)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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